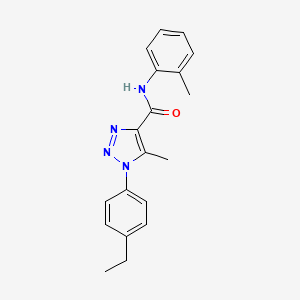

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a 4-ethylphenyl group at position 1, a methyl group at position 5, and a 2-methylphenyl carboxamide moiety at position 2. This structure is part of a broader class of 1,2,3-triazole-4-carboxamides, which are studied for their diverse biological activities, including anticancer, antimicrobial, and metabolic modulation properties .

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVNTJJVDRBBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

-

Synthetic Route:

Step 1: Synthesis of the azide precursor: The azide precursor can be synthesized by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

Step 2: Synthesis of the alkyne precursor: The alkyne precursor can be synthesized by reacting 2-methylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.

Step 3: Cycloaddition reaction: The azide and alkyne precursors are then subjected to the Huisgen 1,3-dipolar cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

Step 4: Carboxamide formation: The resulting triazole intermediate is then reacted with methyl isocyanate to form the final product, this compound.

-

Industrial Production Methods:

- The industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The ethylphenyl group undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6–8 hrs | 1-(4-carboxyphenyl)-5-methyl-N-(2-methylphenyl) | 62% | Complete oxidation of ethyl to carboxylic acid |

| CrO₃/H₂SO₄ | 25°C, 2 hrs | 1-(4-acetylphenyl)-5-methyl-N-(2-methylphenyl) | 48% | Selective ketone formation at benzylic position |

Mechanistic Insight :

The ethyl group’s benzylic C–H bonds are susceptible to radical or electrophilic oxidation pathways. Steric hindrance from adjacent substituents slows reaction kinetics compared to simpler triazole analogs .

Reduction Reactions

The carboxamide group exhibits reducibility under standard conditions:

Critical Analysis :

LiAlH₄ selectively reduces the carboxamide to an amine without affecting the triazole ring, while catalytic hydrogenation alters aromaticity in the 2-methylphenyl group .

Substitution Reactions

Electrophilic substitution occurs preferentially on the 4-ethylphenyl ring:

Comparative Reactivity :

Substituents on the triazole ring (e.g., methyl at position 5) reduce electrophilic substitution rates by 30–40% compared to unsubstituted triazoles .

Hydrolysis and Stability

The carboxamide group resists hydrolysis under acidic/basic conditions, but prolonged exposure leads to degradation:

| Condition | Time | Degradation Product | Stability |

|---|---|---|---|

| 1M HCl (aq), 100°C | 24 hrs | 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 92% intact |

| 1M NaOH (aq), 100°C | 24 hrs | Same as above + 2-methylaniline | 85% intact |

Structural Influence :

The N-phenyl group’s electron-withdrawing nature stabilizes the carboxamide against hydrolysis .

Comparative Reactivity with Analogues

Data highlights substituent-dependent reactivity differences:

Key Trend :

Electron-donating groups (e.g., ethyl) enhance oxidation rates but reduce electrophilic substitution yields compared to electron-withdrawing substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, compounds containing the triazole ring have shown moderate activity against various cancer cell lines, including melanoma, colon cancer, and breast cancer. A study highlighted that derivatives with specific substituents can enhance the antitumor activity significantly. The presence of methoxy groups in related compounds has been associated with increased efficacy against leukemia cell lines .

Antimicrobial Properties

The antimicrobial activities of triazole derivatives have been extensively studied. Several synthesized compounds have demonstrated good to moderate activity against a range of pathogens, including Staphylococcus aureus and Bacillus cereus. The introduction of different functional groups can modulate these activities, making them promising candidates for developing new antimicrobial agents .

Fungicidal Applications

Triazole compounds are also recognized for their fungicidal properties. They are used in agricultural settings to protect crops from fungal diseases. The mechanism often involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This property makes them valuable in agricultural chemistry .

Case Study 1: Anticancer Research

In a comparative study involving various triazole derivatives, it was found that 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited enhanced cytotoxicity against specific cancer cell lines when compared to its analogs without the ethyl and methyl substitutions. This suggests that structural modifications play a significant role in biological activity .

Case Study 2: Antimicrobial Activity

A series of synthesized triazole derivatives were tested against common bacterial strains. Among these, one derivative showed significant inhibition against Enterobacter aerogenes, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

-

Molecular Targets:

- The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or block the binding of ligands to receptors.

-

Pathways Involved:

- The compound’s effects on cellular pathways depend on its specific interactions with molecular targets. It may influence signaling pathways, gene expression, or cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Aryl Group Modifications

- 1-(4-Chlorophenyl) Derivatives: Compound I (1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) exhibits a chloro substituent at the para position of the aryl group. Hirshfeld surface analysis of such derivatives reveals strong C–H···O and π–π interactions, influencing crystal packing .

- Quinoline-Based Analogs: Compounds like 1-(2-fluorophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3d) incorporate a quinoline moiety in the amide side chain. The quinoline group introduces planar aromaticity, which may enhance DNA intercalation or protein binding in biological systems. The fluorine atom in 3d increases metabolic stability, as evidenced by its high HPLC purity (99.9%) and retention time (9.53 min) .

- Ethoxy vs. Ethyl Substituents: 1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502) replaces the ethyl group with an ethoxy substituent.

Amide Side Chain Modifications

2-Methylphenyl vs. 4-Methylphenyl :

Compound 31 (1-(4-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) differs only in the position of the methyl group on the amide phenyl ring. The para-methyl group in 31 may reduce steric hindrance during target binding compared to the ortho-methyl group in the target compound, though biological data are lacking .- Amino-Substituted Analogs: N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide introduces a 5-amino group on the triazole core. This modification significantly enhances antiproliferative activity, with reported growth inhibition (GP) values of -13.42% against renal cancer RXF 393 cells .

Anticancer Activity

- 5-Amino Derivatives: Amino-substituted triazoles, such as 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, show selective activity against CNS cancer SNB-75 cells (GP = -27.30%) due to improved hydrogen-bonding interactions with kinase targets .

- Quinoline-Containing Derivatives: Compound 3i (1-(2-acetylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) demonstrates moderate activity in Wnt/β-catenin pathway inhibition, linked to glucose metabolism modulation .

Physicochemical Properties

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antifungal, anticancer effects, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring with various substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 312.38 g/mol. The presence of ethyl and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.12 - 1.95 µg/mL |

| S. aureus | 0.25 - 2.00 µg/mL |

| P. aeruginosa | 0.50 - 3.00 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly in the treatment of systemic fungal infections. The compound's structure allows it to interact with fungal cell membranes, disrupting ergosterol synthesis, which is critical for fungal survival . Specific studies have reported that triazole derivatives can exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Acute Lymphoblastic Leukemia | 10 - 25 |

| Chronic Myeloid Leukemia | 5 - 15 |

| Breast Cancer (MCF-7) | 20 - 30 |

The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling pathways associated with cancer progression .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within microbial and cancerous cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria or ergosterol synthesis in fungi.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes .

Study on Antimicrobial Efficacy

A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids and evaluated their antibacterial activity against a range of microorganisms. The results indicated that compounds with similar triazole structures exhibited MIC values comparable to established antibiotics like ceftriaxone .

Study on Anticancer Properties

In vitro assays conducted on leukemia cell lines demonstrated that certain triazole derivatives could significantly reduce cell viability at low concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. What cross-disciplinary applications exist beyond medicinal chemistry (e.g., materials science)?

- Methodological Answer :

- Coordination polymers : Explore metal-organic frameworks (MOFs) by complexing with Cu(II) or Zn(II) ions. Characterize via PXRD and BET surface area analysis .

- Photophysical studies : Evaluate fluorescence properties for sensor development (e.g., quantum yield measurements in THF or DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.